

Solubility of 3-Ethoxypropionitrile in organic solvents

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Compound of Interest

Compound Name: 3-Ethoxypropionitrile

Cat. No.: B165598

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An in-depth technical guide on the core solubility of **3-ethoxypropionitrile** in organic solvents for researchers, scientists, and drug development professionals.

Executive Summary

3-Ethoxypropionitrile is a versatile organic nitrile that exhibits broad miscibility with a wide range of common organic solvents. While quantitative solubility data is not extensively documented in publicly available literature, its molecular structure, which contains both a polar nitrile group and a moderately nonpolar ethoxy group, allows for favorable interactions with many solvent classes. This guide provides a comprehensive overview of its expected solubility based on chemical principles, a general experimental protocol for quantitative determination, and a visual representation of the experimental workflow.

Introduction to 3-Ethoxypropionitrile

3-Ethoxypropionitrile (CAS: 2141-62-0) is a colorless to light yellow liquid with a molecular weight of 99.13 g/mol ^[1] Key physical properties are summarized below:

Property	Value
Molecular Formula	C ₅ H ₉ NO
Boiling Point	~171-186 °C[2][3]
Density	~0.911 g/mL[4]
Refractive Index	~1.408[4]

Its utility as a solvent and an intermediate in organic synthesis underscores the importance of understanding its solubility characteristics.

Solubility in Organic Solvents: A Qualitative Overview

Based on the principle of "like dissolves like," the polarity of **3-ethoxypropionitrile**, conferred by its nitrile group, and the nonpolar character of its ethyl group, suggest broad solubility in many organic solvents. General chemical literature and supplier information indicate that it is soluble in most organic solvents.

The following table provides a qualitative assessment of the expected miscibility of **3-ethoxypropionitrile** with various classes of organic solvents.

Solvent Class	Representative Solvents	Expected Miscibility	Rationale
Alcohols	Methanol, Ethanol, Isopropanol	Miscible	The polar hydroxyl group of alcohols can interact with the nitrile group, and the alkyl chains are compatible.
Ketones	Acetone, Methyl Ethyl Ketone	Miscible	The polar carbonyl group of ketones interacts favorably with the polar nitrile group.
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Miscible	The ether linkage is of similar polarity to the ethoxy group, leading to good compatibility.
Esters	Ethyl Acetate, Butyl Acetate	Miscible	Similar polarities and potential for dipole-dipole interactions promote miscibility.
Halogenated Hydrocarbons	Dichloromethane, Chloroform	Miscible	These solvents have appropriate polarity to dissolve 3-ethoxypropionitrile.
Aromatic Hydrocarbons	Toluene, Xylene	Miscible	The nonpolar aromatic ring interacts favorably with the ethyl group of 3-ethoxypropionitrile.
Apolar Aliphatic Hydrocarbons	Hexane, Heptane	Sparingly Soluble to Immiscible	The large difference in polarity between the nonpolar alkanes and the polar nitrile group

is likely to limit
miscibility.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, the following gravimetric method is a standard and reliable approach.

Objective: To determine the mass fraction of **3-ethoxypropionitrile** in a saturated solution of a given organic solvent at a specified temperature.

Materials and Equipment:

- High-purity **3-ethoxypropionitrile**
- High-purity organic solvent of interest
- Temperature-controlled orbital shaker or water bath
- Analytical balance (± 0.0001 g)
- Thermostatic vials
- Calibrated thermometer
- Syringes and syringe filters (0.45 μm)

Methodology:

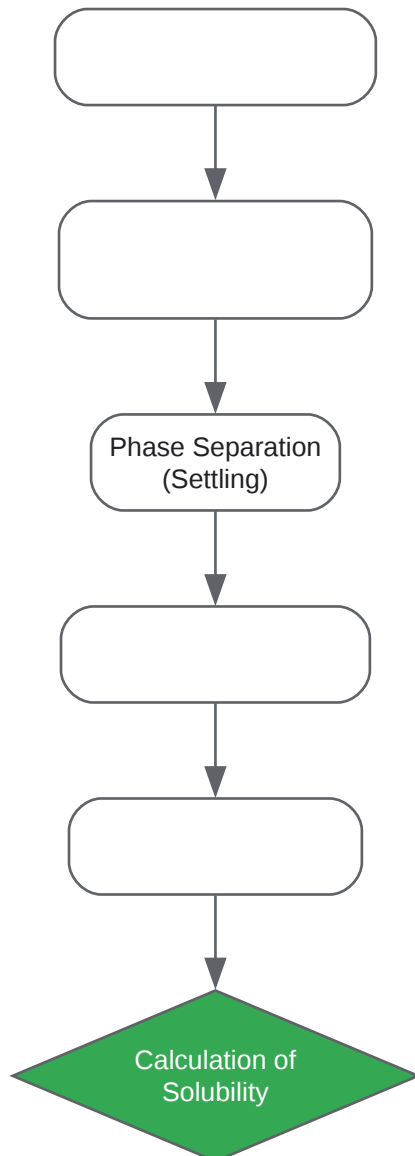
- **Preparation of the Saturated Mixture:** An excess amount of **3-ethoxypropionitrile** is added to a known mass of the selected organic solvent in a thermostatic vial. The vial is tightly sealed to prevent evaporation.
- **Equilibration:** The vial is placed in the temperature-controlled shaker and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure solid-liquid equilibrium is reached.

- **Phase Separation:** After equilibration, the vial is removed from the shaker and allowed to stand undisturbed at the set temperature for at least 4 hours to allow for complete phase separation.
- **Sampling and Analysis:** A sample of the clear supernatant liquid is carefully withdrawn using a syringe fitted with a filter. A known mass of the clear filtrate is then transferred to a pre-weighed container. The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the residual **3-ethoxypropionitrile** is achieved.
- **Calculation:** The solubility (mass fraction, w) is calculated using the following equation: $w = m_1 / (m_1 + m_2)$ where m_1 is the mass of the dissolved **3-ethoxypropionitrile** and m_2 is the mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Experimental Workflow for Solubility Determination



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Caption: A flowchart of the gravimetric method for solubility determination.

Conclusion

3-Ethoxypropionitrile is a highly versatile compound with excellent solubility in a wide array of organic solvents. While specific quantitative data is limited in the public domain, the provided qualitative overview and experimental protocol offer a solid foundation for researchers and professionals in drug development and other scientific fields to effectively utilize this compound.

The generation of comprehensive, publicly available quantitative solubility data for **3-ethoxypropionitrile** would be a valuable addition to the chemical literature.

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References

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